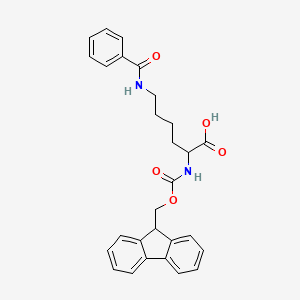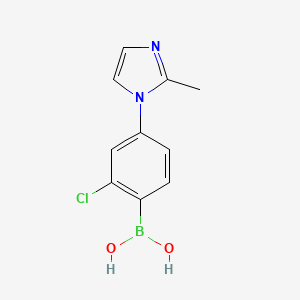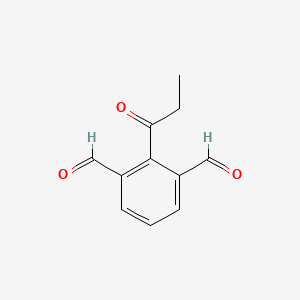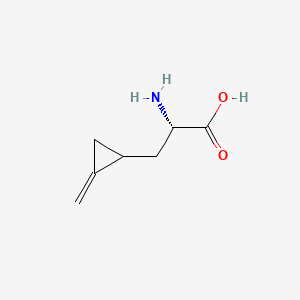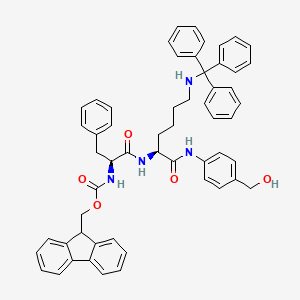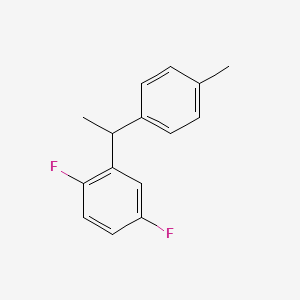
1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene is an organic compound with the molecular formula C15H14F2 It is a derivative of benzene, where two fluorine atoms are substituted at the 1 and 4 positions, and a 1-(p-tolyl)ethyl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of a fluorinated benzene derivative with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group on the tolyl moiety can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include hydrocarbons and alcohols.
Scientific Research Applications
1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: Lacks the 1-(p-tolyl)ethyl group, making it less complex and less versatile in chemical reactions.
2,4-Difluoro-1-(p-tolyl)benzene: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
1,4-Difluoro-2-(1-(p-tolyl)ethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine atoms and the 1-(p-tolyl)ethyl group allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C15H14F2 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1,4-difluoro-2-[1-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C15H14F2/c1-10-3-5-12(6-4-10)11(2)14-9-13(16)7-8-15(14)17/h3-9,11H,1-2H3 |
InChI Key |
YQNYETNDYMSSET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


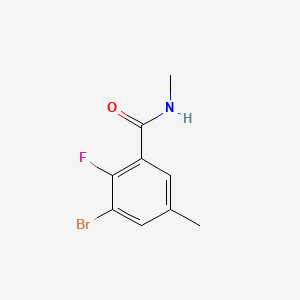
![2-(5'-(3,5-dimethylisoxazol-4-yl)-2'',4''-dioxo-2'H-dispiro[cyclopropane-1,3'-indene-1',5''-oxazolidin]-3''-yl)-N-(4-fluorobenzyl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B14075924.png)
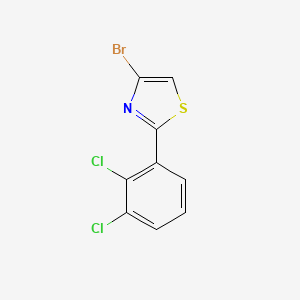

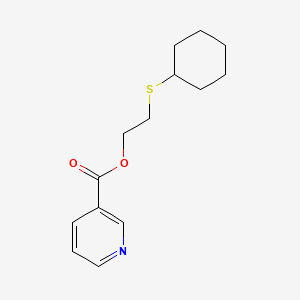
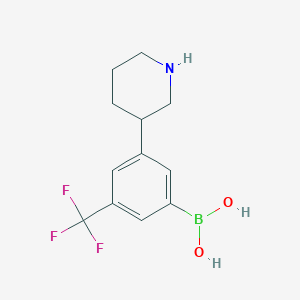
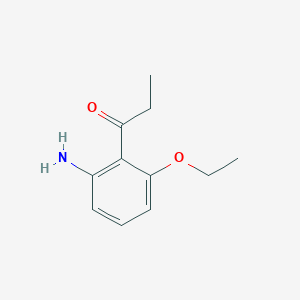
![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)
![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)
